Df cep

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

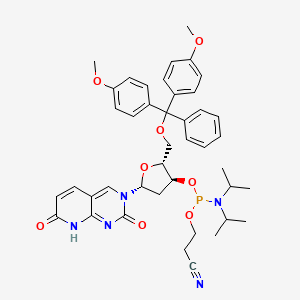

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMGBIHVUNIYKC-SBOMZNRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of C-Terminally Encoded Peptides (CEPs) in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-terminally encoded peptides (CEPs) have emerged as a critical class of peptide hormones in plants, orchestrating a range of physiological and developmental processes. These small, post-translationally modified peptides are central to nutrient sensing, particularly nitrogen availability, and act as long-distance signals to modulate root system architecture, nodulation in legumes, and overall plant growth. This technical guide provides a comprehensive overview of the core aspects of CEP biology, including their structure, biosynthesis, and signaling mechanisms. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation into this important field. The conservation of the CEP signaling pathway across various plant species highlights its potential as a target for agricultural innovation and the development of novel compounds to enhance crop resilience and nutrient uptake efficiency.

Introduction to C-Terminally Encoded Peptides (CEPs)

C-terminally encoded peptides (CEPs) are a family of small, secreted signaling peptides, typically 15 amino acids in length, that play pivotal roles in plant development and responses to environmental cues.[1][2] First identified in Arabidopsis thaliana, CEPs are encoded by small open reading frames and are characterized by a conserved C-terminal domain.[1] The precursor protein contains an N-terminal secretion signal, a variable region, and one or more CEP domains at the C-terminus.[1] Following translation, the precursor undergoes proteolytic processing and post-translational modifications, such as hydroxylation of proline residues, to produce the mature, biologically active peptide.[1]

The primary and most well-characterized function of CEPs is their role as "N-hunger" signals.[3][4] Under conditions of nitrogen starvation, CEP genes are upregulated in the roots.[2][3][4] The mature CEP peptides are then transported via the xylem to the shoot, where they are perceived by specific receptors.[5][6] This initiates a systemic signaling cascade that ultimately leads to enhanced nitrogen uptake and assimilation in the roots, as well as alterations in root architecture to optimize nutrient foraging.[3][5] Beyond nitrogen signaling, CEPs have been implicated in lateral root formation, symbiotic nodulation in legumes, and responses to other abiotic stresses.[1][7][8]

Structure and Biosynthesis of CEPs

The defining feature of CEPs is their conserved 15-amino acid C-terminal domain.[2] While the overall sequence of the precursor protein can be variable, this CEP domain is highly conserved across different plant species. Post-translational modifications, particularly the hydroxylation of proline residues, are crucial for the biological activity of CEP peptides.[1]

The biosynthesis of CEPs follows a typical secretory pathway. The CEP gene is transcribed and translated into a pre-propeptide, which is directed to the endoplasmic reticulum by its N-terminal signal peptide. Within the secretory pathway, the signal peptide is cleaved, and the pro-peptide undergoes further proteolytic processing to release the mature CEP domain. Additionally, specific proline residues within the CEP domain are hydroxylated by prolyl 4-hydroxylases. The mature, modified CEP peptide is then secreted into the apoplast, from where it can act locally or be transported long-distance through the vasculature.[6]

The CEP Signaling Pathway

The perception and transduction of the CEP signal are mediated by a family of Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), known as CEP Receptors (CEPRs). In Arabidopsis, the primary receptors are CEPR1 and CEPR2.[6]

The signaling cascade is initiated when a mature CEP peptide binds to the extracellular domain of its cognate CEPR in the shoot, primarily in the phloem companion cells and parenchyma cells.[5][6] This binding event is thought to induce a conformational change in the receptor, leading to the activation of its intracellular kinase domain.

The activated CEPR then phosphorylates downstream signaling components, initiating a cascade that leads to the expression of a group of genes known as CEP DOWNSTREAM (CEPD). CEPD genes encode small, mobile proteins that act as secondary signals. These CEPD proteins are transported from the shoot back to the roots via the phloem.[9]

In the roots, CEPDs upregulate the expression of nitrate (B79036) transporters, such as NRT2.1, thereby enhancing the capacity of the roots to take up nitrate from the soil.[5][6] This systemic loop allows the plant to coordinate the nitrogen demand of the shoot with the nitrogen uptake activity of the roots.

Signaling Pathway Diagram

Caption: The systemic CEP signaling pathway in response to nitrogen starvation.

Physiological Roles of CEPs

The primary role of CEPs is in the systemic regulation of nitrogen acquisition. However, their influence extends to various other aspects of plant physiology and development.

| Physiological Role | Description | Key Plant Species Studied |

| Nitrogen Demand Signaling | Act as long-distance signals from root to shoot to indicate nitrogen starvation, leading to enhanced nitrate uptake in roots.[3][4][5] | Arabidopsis thaliana, Medicago truncatula |

| Lateral Root Development | Negatively regulate lateral root emergence and growth.[1][2] | Arabidopsis thaliana, Medicago truncatula |

| Symbiotic Nodulation | Positively regulate the number of symbiotic nodules in legumes.[7][8] | Medicago truncatula, Lotus japonicus |

| Phosphate (B84403) and Sulfate (B86663) Uptake | Application of CEP1 has been shown to enhance the uptake of phosphate and sulfate in addition to nitrate.[3] | Medicago truncatula, Arabidopsis thaliana |

| Abiotic Stress Response | CEP gene expression is modulated by various abiotic stresses, suggesting a broader role in stress signaling.[1][2] | Glycine max, Sorghum bicolor, Oryza sativa |

Experimental Protocols

Solid-Phase Peptide Synthesis of CEPs

This protocol outlines the manual solid-phase synthesis of a typical 15-amino acid CEP peptide using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Acetonitrile

-

Milli-Q water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin substitution) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DDT) to the resin and incubate for 2-3 hours at room temperature.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide by reverse-phase HPLC and verify its identity by mass spectrometry.

Quantitative Real-Time PCR (qRT-PCR) for CEP Gene Expression

This protocol describes the quantification of CEP gene expression in Arabidopsis roots under nitrogen-deficient conditions.

Materials:

-

Arabidopsis thaliana seedlings

-

Nitrogen-replete (e.g., 10 mM KNO₃) and nitrogen-free liquid or solid media

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers for target CEP gene(s) and a reference gene (e.g., ACTIN2)

-

qPCR instrument

Procedure:

-

Plant Growth and Treatment:

-

Germinate and grow Arabidopsis seedlings on nitrogen-replete medium for a specified period (e.g., 7 days).

-

Transfer half of the seedlings to nitrogen-free medium and the other half to fresh nitrogen-replete medium (control).

-

Harvest root tissue at desired time points (e.g., 0, 24, 48 hours) and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from the frozen root tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

-

Run the qPCR reactions in a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative expression of the target CEP gene using the 2-ΔΔCt method, normalizing to the reference gene expression.

-

Root System Architecture Analysis

This protocol details a method for quantifying the effect of synthetic CEP peptides on the root system architecture of Arabidopsis.

Materials:

-

Arabidopsis thaliana seeds

-

Square petri plates with agar-solidified growth medium (e.g., 0.5x MS)

-

Synthetic CEP peptide stock solution

-

Flatbed scanner

-

Image analysis software (e.g., ImageJ with the NeuronJ plugin or RhizoVision Explorer)

Procedure:

-

Seedling Growth:

-

Sterilize and sow Arabidopsis seeds on square petri plates containing growth medium.

-

Grow the plates vertically in a growth chamber for 4-5 days.

-

-

Peptide Treatment:

-

Transfer seedlings of uniform size to fresh plates containing the growth medium supplemented with different concentrations of the synthetic CEP peptide (e.g., 0, 0.1, 1, 10 µM).

-

-

Image Acquisition:

-

After a specified treatment period (e.g., 5-7 days), scan the plates using a flatbed scanner at high resolution (e.g., 600 dpi).

-

-

Image Analysis:

-

Use image analysis software to measure various root system parameters, including:

-

Primary root length

-

Total number of lateral roots

-

Lateral root density (number of lateral roots per cm of primary root)

-

Average lateral root length

-

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and peptide-treated groups.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for investigating the effects of a CEP peptide.

Conclusion and Future Directions

C-terminally encoded peptides represent a fascinating and crucial component of the intricate signaling networks that govern plant growth and adaptation. Their role as systemic signals for nitrogen demand is well-established, and ongoing research continues to unveil their involvement in a multitude of other physiological processes. The conservation of the CEP signaling pathway across diverse plant species underscores its fundamental importance and presents exciting opportunities for agricultural applications.

Future research in this field will likely focus on several key areas:

-

Deciphering the full spectrum of CEP functions: Investigating the roles of different CEP family members and their potential functional redundancy or specificity.

-

Elucidating the downstream signaling components: Identifying and characterizing the proteins that act downstream of CEPRs and CEPDs to mediate the diverse physiological responses.

-

Translational research: Exploring the potential of applying synthetic CEPs or genetically engineering the CEP signaling pathway to improve nutrient use efficiency and stress tolerance in crop plants.

-

Interactions with other signaling pathways: Understanding how CEP signaling is integrated with other hormonal and metabolic pathways to fine-tune plant growth and development.

A deeper understanding of CEP biology holds immense promise for developing innovative strategies to enhance agricultural productivity and sustainability in a changing global environment. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals to contribute to this exciting and impactful field.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micrografting techniques for testing long-distance signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Adaptation of a seedling micro-grafting technique to the study of long-distance signaling in flowering of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.york.ac.uk [pure.york.ac.uk]

- 8. Analysis of the Root System Architecture of Arabidopsis Provides a Quantitative Readout of Crosstalk between Nutritional Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CEP signaling coordinates plant immunity with nitrogen status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C-terminally Encoded Peptide (CEP) Signaling in Root Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The root system is fundamental to plant survival and productivity, responsible for water and nutrient uptake, anchorage, and interaction with the soil microbiome. The architecture of the root system is highly plastic, adapting to a dynamic soil environment. This plasticity is orchestrated by a complex network of signaling molecules, among which C-terminally Encoded Peptides (CEPs) have emerged as critical regulators. This technical guide provides an in-depth overview of the basic functions of CEP signaling in root development, detailing the molecular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Signaling Pathways

CEP signaling primarily modulates root system architecture in response to nutrient availability, particularly nitrogen (N). The signaling cascade involves the production of CEP peptides in the roots, their transport, perception by receptors, and the activation of downstream responses that affect both primary and lateral root development.

Systemic Nitrogen Demand Signaling

Under conditions of localized nitrogen deficiency, specific CEP genes are upregulated in the nitrogen-starved parts of the root.[1][2][3] The resulting CEP peptides act as long-distance signals, traveling through the xylem to the shoot.[1][3][4] In the shoot, CEPs are perceived by the Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) CEP RECEPTOR 1 (CEPR1) and CEPR2.[2][5][6] This binding event triggers the expression of CEP DOWNSTREAM 1 (CEPD1) and CEPD2 genes.[1][2][3] The CEPD proteins are then transported from the shoot back to the roots via the phloem, where they upregulate the expression of high-affinity nitrate (B79036) transporters like NRT2.1 in nitrogen-replete root sections, thereby enhancing nitrogen uptake.[1][2][3]

Local Control of Lateral Root Development

CEP signaling also exerts local control over lateral root (LR) development. The receptors XIP1/CEPR1 and CEPR2 function in the root to suppress LR initiation and emergence.[5][7] Overexpression of CEP5 or external application of CEP5 peptides leads to a decrease in LR density, while knockdown of CEP5 results in an increased number of early-stage LR primordia.[8] This suggests that CEP5 acts as an inhibitory signal in LR formation.[8] The expression of CEP5 itself is repressed by auxin, a key promoter of LR development, indicating a complex interplay between these signaling pathways.[8]

Integration with Carbon Status

CEP signaling also integrates information about the plant's carbon status, primarily through sucrose (B13894). Sucrose promotes LR growth, but it also upregulates the expression of several CEP genes.[1][9] The resulting CEP peptides, acting through CEPR1 in both the root and the shoot, dampen the sucrose-induced enhancement of LR growth.[9] This suggests a homeostatic mechanism where CEP signaling acts as a brake to prevent excessive root growth when carbon is abundant, potentially to balance resource allocation between roots and shoots.[10]

Quantitative Data on CEP Signaling Effects

The effects of CEP signaling on root development and gene expression have been quantified in several studies. The following tables summarize key findings.

Table 1: Effects of CEP Peptides on Root Architecture

| Species | Treatment | Parameter | Observation | Reference |

| Arabidopsis thaliana | 1 µM CEP5 | Lateral Root Length | Inhibition of lateral root elongation. | [9] |

| Arabidopsis thaliana | 1 µM CEP5 | Mature Cortical Cell Length (LR) | Reduced. | [9] |

| Arabidopsis thaliana | 1 µM CEP5 | Meristem Zone Size (LR) | Reduced. | [9] |

| Arabidopsis thaliana | cep3 knockout | Primary Root Growth | Increased under various stress conditions. | [11][12] |

| Arabidopsis thaliana | cep3 knockout | Lateral Root Formation | Increased under various stress conditions. | [11][12] |

| Medicago truncatula | MtCEP1 overexpression | Lateral Root Emergence | Inhibited. | [13] |

| Medicago truncatula | MtCEP1 overexpression | Nodule Formation | Increased. | [13] |

Table 2: Transcriptomic Response to CEP Peptides

| Species | Peptide Treatment | Number of Differentially Expressed Genes (DEGs) | Upregulated | Downregulated | Reference |

| Medicago truncatula | MtCEP1 Domain 1 | 2,466 | 1,349 | 1,117 | [14][15] |

| Medicago truncatula | MtCEP1 Domain 2 | 2,149 | 1,278 | 871 | [14] |

| Medicago truncatula | AtCEP1 | 1,099 | 617 | 482 | [14][15] |

Table 3: Effects of CEP Peptides on Nutrient Uptake

| Species | Peptide Treatment (1 µM) | Nutrient | Effect on Uptake Rate | Reference |

| Arabidopsis thaliana | AtCEP1 | Nitrate | Significantly enhanced (p < 0.01). | [14][15] |

| Arabidopsis thaliana | AtCEP1 | Phosphate (B84403) | Significantly enhanced (p < 0.05). | [14][15] |

| Arabidopsis thaliana | AtCEP1 | Sulfate | Significantly enhanced (p < 0.05). | [14][15] |

| Medicago truncatula | MtCEP1 Domain 1 | Nitrate | Significantly enhanced (p < 0.001). | [14][15] |

| Medicago truncatula | AtCEP1 | Nitrate | Significantly enhanced (p < 0.05). | [14][15] |

Experimental Protocols

Root Growth Assays

Objective: To assess the effect of synthetic CEP peptides on primary and lateral root growth.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and relevant mutants, e.g., cepr1).

-

Square Petri dishes (120 x 120 mm).

-

Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar (B569324).

-

Synthetic CEP peptides (e.g., AtCEP5) dissolved in sterile water to create a stock solution.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Surface-sterilize seeds and sow them on half-strength MS agar plates.

-

Vernalize the seeds at 4°C for 2-3 days in the dark.

-

Germinate and grow the seedlings vertically in a growth chamber for 5-6 days.

-

Prepare treatment plates by adding the synthetic CEP peptide stock solution to the molten MS agar to the desired final concentration (e.g., 1 µM). Pour plates and allow them to solidify.

-

Transfer seedlings of uniform size to the treatment and control (no peptide) plates.

-

Grow the seedlings vertically for an additional 4-10 days.

-

At the end of the treatment period, remove the plates and scan them using a flatbed scanner.

-

Measure primary root length and the number and length of emerged lateral roots using image analysis software (e.g., ImageJ).

GUS Staining for Reporter Gene Analysis

Objective: To visualize the spatial expression pattern of CEP or CEPR genes using promoter-GUS fusion lines.

Materials:

-

Transgenic plants expressing a promoter::GUS construct.

-

GUS staining solution:

-

100 mM sodium phosphate buffer (pH 7.0).

-

10 mM EDTA.

-

0.5 mM potassium ferricyanide.

-

0.5 mM potassium ferrocyanide.

-

0.1% (v/v) Triton X-100.

-

1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in dimethylformamide.

-

-

70% ethanol (B145695).

-

Microscope.

Procedure:

-

Harvest plant tissues (e.g., whole seedlings, roots) and immediately immerse them in ice-cold 90% acetone (B3395972) for 20-30 minutes for fixation.

-

Rinse the tissues with 100 mM sodium phosphate buffer (pH 7.0).

-

Immerse the tissues in the GUS staining solution.

-

Apply a vacuum for 5-10 minutes to facilitate substrate infiltration.

-

Incubate the samples at 37°C for several hours to overnight, depending on the strength of the promoter.

-

After incubation, stop the reaction by removing the staining solution.

-

Destain the tissues by incubating them in 70% ethanol, changing the ethanol several times until chlorophyll (B73375) is completely removed and the tissues are clear.

-

Observe the blue staining pattern under a dissecting or compound microscope and document the results.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of target genes (e.g., CEP, CEPD, NRT2.1) in response to specific treatments.

Materials:

-

Plant tissues from control and treated samples.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers.

-

qPCR instrument.

Procedure:

-

RNA Extraction: Harvest plant tissues and immediately freeze them in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

CEP signaling plays a multifaceted and crucial role in regulating root development. It acts as a systemic signal to communicate the plant's nitrogen status between roots and shoots, and as a local signal to fine-tune lateral root architecture. Furthermore, its integration with carbon signaling pathways highlights its importance in coordinating overall plant growth and resource allocation. The experimental protocols outlined in this guide provide a foundation for further investigation into this complex signaling network. A deeper understanding of CEP signaling holds significant potential for the development of strategies to enhance nutrient use efficiency and optimize root systems for improved crop performance.

References

- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Receptor Signaling Controls Lateral Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lateral root growth in Arabidopsis is controlled by short and long distance signaling through the LRR RLKs XIP1/CEPR1 and CEPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CEP–CEPR1 signalling inhibits the sucrose-dependent enhancement of lateral root growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CEP5 and XIP1/CEPR1 regulate lateral root initiation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

The Pivotal Role of CEP Peptides in Plant Nitrogen Uptake: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen is an essential macronutrient for plant growth and development, yet its availability in the soil is often a limiting factor. Plants have evolved sophisticated mechanisms to sense and respond to fluctuating nitrogen levels, ensuring optimal uptake and utilization. A key component of this intricate regulatory network is a family of small signaling peptides known as C-TERMINALLY ENCODED PEPTIDES (CEPs). This technical guide provides a comprehensive overview of the current understanding of CEP peptide function in plant nitrogen uptake, detailing the signaling pathways, summarizing quantitative data, and outlining key experimental protocols. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of plant science, agricultural biotechnology, and the development of novel plant growth enhancers.

Introduction

The efficient acquisition of nitrogen is paramount for plant survival and productivity. Plants primarily absorb nitrogen from the soil in the form of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). The spatial and temporal heterogeneity of these ions in the soil necessitates a dynamic and systemic signaling network to coordinate nitrogen demand in the shoot with uptake activity in the roots. CEP peptides have emerged as crucial long-distance signals in this process, acting as "N-hunger signals" that communicate the plant's nitrogen status from the roots to the shoots.[1][2]

Under nitrogen-deficient conditions, specific CEP genes are upregulated in the roots.[2][3] The resulting CEP peptides are then transported via the xylem to the shoot, where they are perceived by specific receptors. This perception initiates a downstream signaling cascade that ultimately leads to an enhanced capacity for nitrogen uptake in the roots, particularly in nitrogen-rich patches.[1][2][4] Understanding the molecular players and their interactions within the CEP signaling pathway is therefore critical for developing strategies to improve nitrogen use efficiency in crops, a cornerstone of sustainable agriculture.

The CEP Signaling Pathway

The systemic N-demand signaling pathway mediated by CEP peptides is a multi-step process involving perception, downstream signaling, and physiological response.

2.1. CEP Peptide Production and Transport:

Under low nitrogen conditions, the expression of CEP genes is induced in root cells.[3] The resulting pre-propeptides undergo post-translational modifications, including hydroxylation, to produce mature, 15-amino-acid CEP peptides.[5] These mature peptides are secreted into the xylem and transported to the aerial parts of the plant.[3][4]

2.2. Perception by CEP Receptors:

In the shoot, specifically within the vasculature, CEP peptides are recognized and bound by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs). In Arabidopsis thaliana, the primary receptors are CEPR1 (also known as XIP1) and CEPR2.[4][5][6] The binding of CEP peptides to these receptors is the critical first step in initiating the downstream signaling cascade.

2.3. Downstream Signaling Cascade:

Upon CEP binding, the CEPR1/CEPR2 receptors trigger an intracellular signaling pathway. A key outcome of this is the upregulation of genes encoding phloem-mobile polypeptides, namely CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4][7][8] These glutaredoxin-domain-containing proteins act as the shoot-to-root signals.[4]

2.4. Regulation of Nitrate Transporters:

CEPD1 and CEPD2 are transported from the shoot to the roots via the phloem.[3][8] In the roots, they promote nitrogen uptake through at least two mechanisms:

-

Transcriptional Regulation: CEPD polypeptides upregulate the expression of key nitrate transporter genes, most notably NRT2.1, which encodes a high-affinity nitrate transporter.[3][4][8] They may also influence the expression of the dual-affinity transporter NRT1.1.[3][8]

-

Post-Translational Regulation: Recent evidence suggests that CEP signaling also involves the post-translational activation of nitrate transporters. The CEPD-induced phosphatase, CEPH, dephosphorylates NRT2.1, thereby enhancing its transport activity.[3]

This systemic loop ensures that roots located in nitrate-rich soil patches have an increased capacity to absorb this vital nutrient to compensate for deficiencies in other parts of the root system.

Signaling Pathway Diagram

Caption: Systemic nitrogen demand signaling pathway mediated by CEP peptides.

Quantitative Data on CEP-Mediated Nutrient Uptake

The application of synthetic CEP peptides has been shown to significantly enhance the uptake of not only nitrate but also other essential nutrients like phosphate (B84403) and sulfate. The following tables summarize key quantitative findings from studies on Arabidopsis thaliana and Medicago truncatula.

Table 1: Effect of AtCEP1 Peptide on Nutrient Uptake in Arabidopsis thaliana

| Nutrient | Treatment | Specific Nutrient Uptake Rate (nmol/mg root DW/h) | P-value | Reference |

| Nitrate | Control | ~35 | - | [2] |

| 1 µM AtCEP1 | ~60 | p < 0.01 | [2] | |

| Phosphate | Control | ~5 | - | [2] |

| 1 µM AtCEP1 | ~8 | p < 0.05 | [2] | |

| Sulfate | Control | ~2 | - | [2] |

| 1 µM AtCEP1 | ~3.5 | p < 0.05 | [2] | |

| Data are approximate values derived from graphical representations in the cited literature. |

Table 2: Effect of CEP Peptides on Nutrient Uptake in Medicago truncatula

| Nutrient | Treatment | Specific Nutrient Uptake Rate (nmol/mg root DW/h) | P-value | Reference |

| Nitrate | Control | ~25 | - | [2] |

| 1 µM AtCEP1 | ~40 | p < 0.05 | [2] | |

| 1 µM MtCEP1 | ~55 | p < 0.001 | [2] | |

| Phosphate | Control | ~4 | - | [2] |

| 1 µM AtCEP1 | ~4.5 | Not Significant | [2] | |

| 1 µM MtCEP1 | ~7 | p < 0.001 | [2] | |

| Sulfate | Control | ~1.5 | - | [2] |

| 1 µM AtCEP1 | ~1.8 | Not Significant | [2] | |

| 1 µM MtCEP1 | ~2.5 | p < 0.1 | [2] | |

| Data are approximate values derived from graphical representations in the cited literature. |

Table 3: Dose-Dependent Effect of MtCEP1D1 on Nitrate Uptake in Medicago truncatula

| Nitrate Concentration | Treatment | Specific Nitrate Uptake Rate (% of Control) | Reference |

| 100 µM | 100 nM MtCEP1D1 | ~170% | [9] |

| 500 µM | 1 µM MtCEP1D1 | ~240% | [9] |

| Data are approximate values derived from graphical representations in the cited literature. |

These data clearly demonstrate the potent and conserved role of CEP peptides in enhancing nutrient acquisition across different plant species.

Key Experimental Protocols

Investigating the role of CEP peptides in nitrogen uptake involves a variety of molecular and physiological techniques. Detailed methodologies for some of the key experiments are provided below.

Synthetic Peptide Treatment and Root Growth Assay

This protocol is used to assess the effect of exogenously applied CEP peptides on root growth and architecture.

Methodology:

-

Plant Material and Growth Conditions:

-

Sterilize seeds (e.g., Arabidopsis thaliana) and sow them on half-strength Murashige and Skoog (MS) agar (B569324) medium.

-

Stratify seeds at 4°C for 2-3 days to synchronize germination.

-

Grow seedlings vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

-

-

Peptide Treatment:

-

Phenotypic Analysis:

-

Remove the plates and scan them using a flatbed scanner.

-

Measure primary root length, lateral root number, and lateral root density using image analysis software (e.g., ImageJ).

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.[10]

-

Experimental Workflow: Peptide Treatment and Root Growth Assay

Caption: Workflow for assessing the effect of CEP peptides on root growth.

¹⁵N Uptake Assay

This assay directly measures the rate of nitrate uptake by the roots using a stable isotope tracer.

Methodology:

-

Plant Growth:

-

Grow plants hydroponically or on agar plates under defined nitrogen conditions (e.g., nitrogen-starved or nitrogen-replete).

-

-

Pre-treatment:

-

Transfer the plants to a solution containing 0.1 mM CaSO₄ for 1 minute to rinse the roots.[11]

-

-

Labeling:

-

Washing:

-

Quickly wash the roots in a solution of 0.1 mM CaSO₄ for 1 minute to remove external ¹⁵NO₃⁻.[11]

-

-

Sample Preparation and Analysis:

-

Calculation:

-

Calculate the nitrate influx rate based on the ¹⁵N enrichment of the tissue, the duration of the labeling period, and the root dry weight.

-

GUS Staining for Reporter Gene Analysis

This histochemical assay is used to visualize the spatial expression pattern of genes involved in the CEP signaling pathway by fusing their promoters to the β-glucuronidase (GUS) reporter gene.

Methodology:

-

Tissue Preparation:

-

Harvest tissues from transgenic plants carrying a Promoter::GUS construct.

-

For some tissues, a fixation step in ice-cold 90% acetone (B3395972) for at least 2 hours can improve results.[13] Physical disruption, such as making small incisions, can also enhance substrate penetration in dense tissues.[13]

-

-

Staining:

-

Immerse the tissue in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide).[13][14][15] The buffer typically contains potassium ferricyanide (B76249) and potassium ferrocyanide.

-

Incubate the samples at 37°C for a period ranging from one hour to overnight, depending on the strength of the promoter.[14][15][16]

-

-

Destaining:

-

After staining, rinse the tissues and clear chlorophyll (B73375) by incubating in 70% ethanol. This step may need to be repeated until the green tissues become white, making the blue GUS stain clearly visible.[14][16]

-

-

Microscopy:

-

Observe the stained tissues under a dissecting or compound microscope to determine the cellular and tissue-specific localization of GUS activity.

-

Split-Luciferase Complementation (Split-LUC) Assay

This in vivo assay is used to investigate protein-protein interactions, such as the interaction between CEP peptides and their receptors.[17][18][19]

Methodology:

-

Vector Construction:

-

Transient Expression:

-

Luciferase Assay:

-

After a period of incubation to allow for protein expression (e.g., 2-3 days for N. benthamiana), infiltrate the leaf tissue or add the substrate (luciferin) to the protoplast suspension.

-

Measure the luminescence signal using a luminometer or a sensitive CCD camera. A strong luminescence signal indicates that the two proteins of interest are interacting, bringing the NLuc and CLuc fragments into close proximity and reconstituting a functional luciferase enzyme.[17][20]

-

-

Data Analysis:

-

Quantify the luminescence intensity and compare it to negative controls (e.g., co-expression of one fusion protein with an unfused NLuc or CLuc fragment) to determine the specificity of the interaction.

-

Conclusion and Future Directions

The discovery and characterization of the CEP peptide signaling pathway have significantly advanced our understanding of how plants systemically regulate nitrogen uptake. It is now clear that CEPs, their receptors, and the downstream CEPD signals form a sophisticated root-shoot-root communication network that is essential for adapting to heterogeneous nitrogen availability. The quantitative data unequivocally show that manipulating this pathway can lead to enhanced nutrient acquisition.

Despite these advances, several key questions remain:

-

Specificity and Redundancy: How do the different members of the CEP and CEPR gene families contribute to nitrogen signaling and other developmental processes?

-

Crosstalk with Other Hormones: How does the CEP pathway interact with other hormonal signaling pathways, such as those for auxin and cytokinin, to integrate various environmental and developmental cues?

-

Translational Potential: Can the application of synthetic CEP peptides or the genetic manipulation of the CEP signaling pathway be effectively used to improve nitrogen use efficiency and yield in major crop species under field conditions?

Future research in these areas will be crucial for harnessing the full potential of the CEP signaling pathway to develop more resilient and productive crops, contributing to global food security in a sustainable manner. The experimental protocols outlined in this guide provide a solid foundation for researchers to further unravel the complexities of this fascinating signaling network.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]

- 10. Frontiers | Plant elicitor Peptides regulate root hair development in Arabidopsis [frontiersin.org]

- 11. GARP transcription factors repress Arabidopsis nitrogen starvation response via ROS-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GUS Gene Assay [cas.miamioh.edu]

- 15. static.igem.wiki [static.igem.wiki]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Split luciferase complementation assay to study protein-protein interactions in Arabidopsis protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Evolutionary Diversification of the CEP Gene Family in Angiosperms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-TERMINALLY ENCODED PEPTIDE (CEP) gene family represents a class of small signaling peptides crucial for regulating a multitude of developmental processes in plants, particularly in response to environmental cues.[1][2] These peptides are integral to orchestrating root and shoot architecture, nutrient acquisition, and symbiotic interactions.[3][4][5] This technical guide provides an in-depth analysis of the evolutionary diversification of the CEP gene family in angiosperms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The emergence of CEP genes is traced to seed plants, with significant diversification observed within angiosperm lineages, suggesting their role in the evolution of novel traits.[6][7] Understanding the intricacies of the CEP signaling network offers potential avenues for the development of novel strategies to enhance crop resilience and productivity.

Introduction to the CEP Gene Family

The C-TERMINALLY ENCODED PEPTIDE (CEP) family encodes small, secreted signaling peptides that play pivotal roles in plant growth and development.[1][6] These peptides are characterized by a conserved 15-amino acid domain at or near their C-terminus and are derived from larger precursor proteins.[1][8] The mature, biologically active peptide is typically 14 or 15 amino acids long and can undergo post-translational modifications, such as the hydroxylation of proline residues.[1]

CEP peptides act as non-cell-autonomous signals, regulating fundamental processes including:

-

Root and Shoot Development: CEPs are known to negatively regulate primary and lateral root growth.[1][2] Overexpression of certain CEP genes can lead to reduced root elongation and smaller shoot systems.[1]

-

Nutrient Signaling: CEP signaling is a key component of systemic nitrogen (N) demand signaling.[3][4] Under low nitrogen conditions, root-derived CEPs travel to the shoot, where they trigger a systemic response to enhance nitrate (B79036) uptake in other parts of the root system.[9]

-

Symbiotic Nodulation: In legumes, CEP peptides positively regulate the formation of nitrogen-fixing root nodules, a process that is crucial for symbiotic nitrogen fixation.[3][10]

-

Stress Responses: Expression of CEP genes is often modulated by various environmental cues, including nitrogen limitation, salinity, osmotic stress, and elevated CO2 levels, indicating their role in mediating plant responses to abiotic stresses.[1]

The evolutionary history of the CEP gene family is confined to seed plants, with no canonical members found in earlier diverging lineages like mosses and lycophytes.[1][6] This suggests that the emergence of CEP signaling was a significant event in the evolution of vascular plants. A comprehensive survey of 106 plant genomes identified 916 CEP genes in angiosperms and gymnosperms, highlighting a significant diversification of this gene family, particularly within the Poaceae and Solanaceae families.[6]

Quantitative Data on CEP Gene Diversification

The number of CEP genes varies considerably across different angiosperm species, reflecting the dynamic evolutionary history of this gene family. The following table summarizes the number of identified canonical CEP genes in selected angiosperm and gymnosperm species from a comprehensive genomic survey.

| Plant Group | Family | Species | Number of CEP Genes |

| Angiosperms | Brassicaceae | Arabidopsis thaliana | 12 |

| Fabaceae | Medicago truncatula | 13 | |

| Poaceae | Oryza sativa | 19 | |

| Solanaceae | Solanum lycopersicum | 17 | |

| Rosaceae | Malus domestica | 25 | |

| Prunus persica | 14 | ||

| Vitaceae | Vitis vinifera | 11 | |

| Gymnosperms | Pinaceae | Picea abies | 16 |

| Pinus taeda | 14 | ||

| Gnetophyta | Gnetum gnemon | 1 |

Data compiled from Ogilvie et al., 2014 and Liu et al., 2022.[6][11]

Experimental Protocols

This section details the key experimental methodologies employed in the study of the CEP gene family, from identification to functional characterization.

Identification of CEP Genes in Plant Genomes

A systematic, motif-based approach is more robust than traditional BLAST searches for identifying canonical CEP genes across diverse plant genomes.[6]

Protocol:

-

Genome-wide ORF Prediction: Scan all available open reading frames (ORFs) from the target plant genome assemblies.

-

N-terminal Secretion Signal (NSS) Prediction: Utilize tools like SignalP to identify ORFs encoding a putative N-terminal secretion signal, a characteristic feature of secreted peptides.

-

CEP Domain Identification:

-

Develop a position-specific probability matrix (PSPM) using a set of known, canonical CEP domain sequences.

-

Use this PSPM to scan the ORFs (that have a predicted NSS) for the presence of one or more canonical CEP domains.

-

-

Filtering and Annotation:

-

Filter out "group II CEPs" or "CEP-likes" which are phylogenetically distinct from the canonical CEPs.[6]

-

Manually curate the identified genes to confirm the presence of all characteristic features of a CEP gene.

-

Phylogenetic Analysis

Phylogenetic analysis is essential to understand the evolutionary relationships and diversification of CEP genes within and between species.

Protocol:

-

Sequence Alignment: Align the full-length amino acid or nucleotide sequences of the identified CEP genes using a multiple sequence alignment program like ClustalW or MAFFT.

-

Phylogenetic Tree Construction:

-

Use methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes) to construct the phylogenetic tree.

-

Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.

-

-

Tree Visualization and Interpretation: Visualize the tree using software like FigTree to interpret the evolutionary relationships, including gene duplication and divergence events.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of CEP genes in different tissues or under various experimental conditions.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the plant tissue of interest using a suitable method (e.g., Trizol-based extraction).

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target CEP genes and suitable reference genes (for normalization).

-

Validate the primer efficiency and specificity.

-

-

qRT-PCR Reaction:

-

Perform the qRT-PCR reaction using a SYBR Green-based or probe-based detection method on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.

-

Functional Characterization using Synthetic Peptides and Mutant Analysis

The biological function of CEP peptides is often investigated by applying synthetic peptides to plants and by analyzing the phenotypes of loss-of-function mutants.

Protocol:

-

Peptide Synthesis: Synthesize the 15-amino acid CEP domain peptides, often with hydroxylated prolines to mimic the native, active form.

-

Phenotypic Assays:

-

Root Growth Assays: Grow seedlings on agar (B569324) plates supplemented with the synthetic CEP peptide at various concentrations and measure primary root length and lateral root density.

-

Nodulation Assays (for legumes): Grow legume seedlings with rhizobial inoculation in the presence or absence of the synthetic CEP peptide and quantify nodule number and development.

-

-

Mutant Analysis:

-

Obtain or generate loss-of-function mutants (e.g., T-DNA insertion lines or CRISPR/Cas9-mediated knockouts) for the CEP genes or their receptors.

-

Characterize the phenotype of the mutants under various conditions to elucidate the function of the gene.

-

-

Grafting Experiments: Perform grafting experiments between wild-type and mutant plants to distinguish between local and systemic signaling effects.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with CEP gene function.

CEP Signaling Pathway in Nitrogen Demand

Caption: CEP-mediated systemic nitrogen demand signaling pathway.

Experimental Workflow for CEP Gene Functional Analysis

References

- 1. academic.oup.com [academic.oup.com]

- 2. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Diversification of the C-TERMINALLY ENCODED PEPTIDE (CEP) gene family in angiosperms, and evolution of plant-family specific CEP genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversification of the C-TERMINALLY ENCODED PEPTIDE (CEP) gene family in angiosperms, and evolution of plant-family specific CEP genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]

The CEP Signaling Pathway: A Technical Guide to its Core Components and Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The C-TERMINALLY ENCODED PEPTIDE (CEP) signaling pathway is a critical peptide-mediated signaling cascade in plants that plays a pivotal role in coordinating growth and development with environmental cues, particularly nutrient availability. This pathway involves a sophisticated system of long-distance communication between the roots and shoots to regulate nitrogen (N) uptake, root system architecture, symbiotic nodulation, and stress responses. This technical guide provides an in-depth overview of the core components of the CEP pathway, elucidates its primary signaling mechanisms, presents key quantitative data, and details the experimental protocols essential for its investigation.

Core Components of the CEP Signaling Pathway

The CEP signaling pathway is comprised of several key molecular players, from the peptide ligands to their receptors and downstream signaling molecules. These components work in concert to transmit information about the plant's nutritional status and orchestrate appropriate physiological responses.

| Component Category | Name(s) | Function | Key References |

| Peptide Ligands | C-TERMINALLY ENCODED PEPTIDEs (CEPs) | Small, 15-amino acid peptides synthesized in roots under nutrient limitation (especially low nitrogen). They act as root-to-shoot mobile signals. Post-translational modifications, such as proline hydroxylation, are crucial for their activity. | [1][2][3] |

| Receptors | CEP RECEPTOR 1 (CEPR1), CEPR2, COMPACT ROOT ARCHITECTURE 2 (CRA2) | Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) located on the plasma membrane. CEPR1, found in the shoot's phloem, is the primary receptor for systemic N-demand signaling. CRA2 is the ortholog in Medicago truncatula. | [1][4][5] |

| Downstream Signals | CEP DOWNSTREAM 1 (CEPD1), CEPD2 | Phloem-mobile polypeptides synthesized in the shoot upon CEP-CEPR1 interaction. They act as the descending shoot-to-root signal to communicate nitrogen demand. | [6][7] |

| Downstream Effectors | CEPD-INDUCED PHOSPHATASE (CEPH) | A protein phosphatase 2C (PP2C) family member induced in roots by CEPD signals. CEPH activates nitrate (B79036) transporters. | [1] |

| Upstream Regulators | HBI1, TCP20 | Transcription factors that physically interact and bind to the promoters of CEP genes to increase their expression under low nitrogen conditions. | [1] |

| Final Targets | NITRATE TRANSPORTER 2.1 (NRT2.1), NRT1.1 | High-affinity and dual-affinity nitrate transporters in the roots. Their expression and activity are upregulated by the CEP pathway to enhance nitrate uptake from N-rich soil patches. | [1][2][6] |

The CEP Signaling Cascade in Systemic Nitrogen Demand

The most well-characterized function of the CEP pathway is the systemic regulation of nitrogen acquisition, which allows the plant to efficiently forage for nitrogen in heterogeneous soil environments. This process involves a complex root-shoot-root signaling loop.

-

Initiation in N-Deprived Roots : When a portion of the root system experiences nitrogen limitation, the transcription factors HBI1 and TCP20 induce the expression of CEP genes.[1]

-

Root-to-Shoot Signal (CEP) : The resulting CEP peptides are secreted and enter the xylem, traveling as long-distance signals to the shoot.[1]

-

Perception in the Shoot : In the shoot's vasculature, CEP peptides are perceived by the CEPR1 receptor.[1]

-

Shoot-to-Root Signal (CEPD) : Activation of CEPR1 triggers the expression of CEPD1 and CEPD2 genes in the leaves. These CEPD polypeptides are the descending signals that move down to the entire root system via the phloem.[6][7]

-

Activation of N-Uptake in N-Rich Roots : In root sections that are in contact with nitrogen-rich soil, the arriving CEPD signals initiate a dual-action response to boost nitrate uptake:[1]

-

Transcriptional Upregulation : CEPDs promote the transcription of nitrate transporter genes, such as NRT2.1, increasing the abundance of transporter proteins.[6]

-

Post-Translational Activation : CEPDs also induce the expression of the CEPH phosphatase. CEPH activates NRT2.1 protein activity by dephosphorylating a specific serine residue (Ser501), which otherwise represses transporter activity.[1]

-

This elegant system ensures that the plant expends energy on nitrate uptake only in those parts of the root system where nitrogen is actually available, thereby optimizing nutrient acquisition.

Caption: Systemic nitrogen demand signaling mediated by the CEP pathway.

Additional Roles of CEP Signaling

Beyond nitrogen demand, the CEP pathway regulates other critical aspects of plant life.

-

Root System Architecture : CEP signaling is a negative regulator of lateral root development. Overexpression of CEP genes or external application of CEP peptides reduces the number and length of lateral roots.[1] This is achieved by reducing the size of the lateral root meristem and the length of mature cells.[1] This function helps balance the plant's investment in root foraging versus other metabolic needs.

-

Symbiotic Nodulation : In legumes, the CEP pathway plays a dual role. While it inhibits lateral root development, it positively regulates the formation of nitrogen-fixing nodules. The receptor CRA2 mediates both programs, but through divergent downstream pathways.[5] The pro-nodulation effect involves the inhibition of ethylene (B1197577) signaling, which is a negative regulator of nodulation.[1][5]

-

Immunity and Stress Response : Emerging evidence indicates that CEP signaling coordinates plant immunity with nitrogen status.[6] CEPs can induce immune responses and are required for resistance against certain pathogens.[6] The expression of CEP genes is also modulated by various abiotic stresses, suggesting a broader role in environmental adaptation.[4]

Caption: Diverse regulatory roles of CEP signaling in plant development.

Quantitative Data Summary

Quantitative analysis of the CEP pathway has revealed significant changes in gene expression and physiological responses. The following table summarizes representative data from studies on Arabidopsis thaliana.

| Parameter | Condition / Genotype | Quantitative Change | Implication | Reference |

| Gene Expression | CEPH expression in roots of cepd mutant vs. WT (Low N) | log₂ Fold Change > 3.2 | CEPD proteins are strong inducers of the CEPH phosphatase required for NRT2.1 activation. | [8] |

| Gene Expression | CEPD1 expression in shoots of cepr1 mutant vs. WT | Significantly reduced | CEPR1 is essential for the upstream induction of the shoot-to-root CEPD1 signal. | [9] |

| Physiological Response | Primary root growth of cepr1 mutant vs. WT | ~10-fold reduction in sensitivity to inhibition by trans-zeatin (B1683218) (tZ) cytokinin | Demonstrates a significant intersection and co-dependency between the CEP and cytokinin signaling pathways in root growth regulation. | [3] |

| Physiological Response | Lateral root growth in cepr1 mutant vs. WT | Enhanced lateral root growth in the presence of sucrose | CEPR1 acts to curtail the extent of sucrose-dependent lateral root growth, linking carbon status to root architecture. | [10] |

Key Experimental Methodologies

Investigating the CEP signaling pathway requires a combination of genetic, molecular, and physiological techniques. Detailed protocols for key experiments are provided below.

Split-Root Assay for Systemic Signaling

This assay is fundamental for demonstrating long-distance, systemic signaling in response to heterogeneous nutrient supplies.

Objective: To show that a localized nitrogen deficiency in one part of the root system can induce a compensatory response in a distant, nitrogen-replete part of the root system.

Caption: Experimental workflow for a split-root assay.

Detailed Protocol:

-

Seedling Preparation: Germinate Arabidopsis thaliana seeds on a standard vertical agar (B569324) plate (e.g., 1/2 MS medium) for 5-7 days until the primary root is established and the first lateral roots emerge.[11]

-

Root System Division: Carefully excise the primary root tip. Allow the seedling to recover for several days until two dominant lateral roots have elongated. Alternatively, for plants with established lateral roots, the main root can be gently split.[12]

-

Transfer to Split-Plate: Prepare a square petri dish containing two separate agar compartments divided by a plastic barrier. Fill one compartment with nitrogen-deficient medium (-N) and the other with nitrogen-replete medium (+N).

-

Placement: Aseptically transfer the seedling to the split-plate, placing one of the two main roots into the -N compartment and the other into the +N compartment, ensuring the root-shoot junction is on the divider.[11]

-

Incubation: Seal the plate and grow vertically for 5-7 days under controlled conditions.

-

Harvesting and Analysis: Separately harvest the root tissue from the -N and +N sides.

-

Gene Expression: Immediately freeze tissue in liquid nitrogen for RNA extraction. Perform qRT-PCR to measure the expression of target genes (e.g., NRT2.1).

-

Nitrate Uptake: To measure uptake rates, incubate the plates with ¹⁵N-labeled nitrate for a defined period before harvesting and analyze the tissue using mass spectrometry.

-

-

Expected Result: In wild-type plants, the expression of NRT2.1 will be significantly higher in the roots on the +N side compared to control plants grown with +N on both sides, demonstrating a systemic "N-hunger" signal. This response will be absent or reduced in cep or cepr1 mutants.

GUS Reporter Gene Assay for Gene Expression Analysis

This histochemical technique is used to visualize the spatial expression pattern of a gene of interest in response to CEP signaling.

Objective: To determine in which tissues a target gene (e.g., CEPD1) is expressed following treatment with a CEP peptide.

Caption: Workflow for a GUS (β-glucuronidase) reporter assay.

Detailed Protocol:

-

Plant Material: Use transgenic plants expressing the β-glucuronidase (GUS) reporter gene under the control of the promoter of your gene of interest (e.g., pCEPD1::GUS).

-

Treatment: Grow seedlings hydroponically or on agar plates. Apply synthetic CEP1 peptide (e.g., at 1 µM concentration) and a mock treatment (buffer only) for a specified duration (e.g., 3-24 hours).

-

Fixation: Harvest whole seedlings and fix the tissue by immersing in ice-cold 90% acetone (B3395972) for 20-30 minutes.[13]

-

Staining: Rinse the seedlings and submerge them in GUS staining buffer containing the substrate X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide).[13] Vacuum infiltrate for 5-10 minutes to ensure substrate penetration and incubate at 37°C for several hours to overnight in the dark.

-

Clearing: Stop the reaction and remove chlorophyll by replacing the staining solution with 70% ethanol. Change the ethanol several times until tissues are clear.[14]

-

Visualization: Mount the cleared seedlings on a microscope slide in 50% glycerol (B35011) and observe using a light microscope with DIC optics.

-

Expected Result: Tissues where the promoter is active will show a characteristic blue precipitate, revealing the precise spatial expression pattern induced by the CEP peptide. For a pCEPD1::GUS line, blue staining is expected in the leaf vasculature following CEP treatment.

In Vivo Peptide-Receptor Binding Assay

This method uses fluorescently tagged peptides and cross-linking to visualize and confirm the physical interaction between a CEP peptide and its receptor in plant tissues.[15]

Objective: To demonstrate direct binding of a CEP peptide to its receptor (e.g., CEP1 to CEPR1) in the vascular tissue of leaves.

Caption: Workflow for an in vivo peptide-receptor cross-linking assay.

Detailed Protocol:

-

Peptide Synthesis: Synthesize or obtain a biologically active CEP peptide conjugated to a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC).

-

Tissue Preparation: Isolate vascular tissue from the leaves of wild-type (WT) plants and, as a negative control, a receptor knockout mutant (e.g., cepr1).[15]

-

Binding Reaction: Incubate the isolated vascular tissues with the FITC-tagged CEP peptide in a binding buffer. For competition assays, a parallel reaction can be included with an excess of unlabeled CEP peptide.[15]

-

Cross-linking: Add formaldehyde (B43269) to the reaction to covalently cross-link the peptide to its receptor in close proximity. Quench the reaction after a short incubation.[15]

-

Washing: Wash the tissues extensively to remove all non-specifically bound and unbound fluorescent peptides.

-

Microscopy: Mount the washed vascular strands and visualize using a confocal laser scanning microscope.

-

Expected Result: A strong fluorescent signal will be observed associated with the vascular cells of the WT tissue. This signal will be significantly reduced or absent in the cepr1 mutant tissue and in the WT tissue from the competition assay, confirming a specific interaction between the CEP peptide and the CEPR1 receptor.[15]

Conclusion and Future Directions

The CEP signaling pathway represents a sophisticated mechanism for integrating nutrient status with plant growth and development. The core components—CEP peptides, CEPR receptors, and CEPD signals—form a robust root-shoot-root communication axis that is crucial for optimizing nitrogen foraging and modulating root system architecture. While significant progress has been made, several areas warrant further investigation:

-

Identification of Downstream Components: The molecular players acting downstream of CEPD signals in the root to regulate transcription are still being uncovered. Identifying the specific transcription factors and other regulatory proteins will provide a more complete picture of the cascade.

-

Crosstalk with Other Hormones: The pathway clearly intersects with cytokinin, auxin, and ethylene signaling.[1][5][16] A deeper understanding of the molecular basis of this crosstalk is needed to appreciate how plants integrate diverse internal and external signals.

-

Translational Potential: Manipulating the CEP pathway holds promise for agricultural applications. Enhancing the N-demand signal could potentially improve nitrogen use efficiency in crops, reducing the need for fertilizers and promoting sustainable agriculture.

This guide provides a foundational understanding of the CEP pathway for researchers. The detailed methodologies herein offer a starting point for further exploration into this fascinating and vital plant signaling network.

References

- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Genome-Wide Analysis of the CEP Gene Family in Cotton and a Functional Study of GhCEP46-D05 in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shoot-to-root mobile polypeptides involved in systemic regulation of nitrogen acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ensuring robustness in scientific research, split-root assays as an example case - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Split-root systems: detailed methodology, alternative applications, and implications at leaf proteome level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ableweb.org [ableweb.org]

- 15. A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Long Reach of Need: A Technical Guide to CEP Hormone Long-Distance Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-TERMINALLY ENCODED PEPTIDE (CEP) hormones have emerged as critical long-distance signaling molecules in plants, orchestrating a sophisticated dialogue between the roots and shoots to regulate nutrient uptake, root system architecture, and overall plant growth in response to environmental cues. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CEP hormone action, with a focus on their role as systemic signals. We will delve into the core signaling pathway, present quantitative data from key studies, detail essential experimental protocols, and visualize the intricate signaling networks. This document is intended to serve as a comprehensive resource for researchers in plant biology and professionals in the agricultural and pharmaceutical sectors who are interested in leveraging this signaling pathway for crop improvement and the development of novel agrochemicals.

The Core CEP Long-Distance Signaling Pathway

The canonical CEP long-distance signaling pathway is activated in response to nitrogen starvation. Roots experiencing nitrogen deficiency produce and secrete CEP peptides, which then embark on a journey to the shoot to signal the plant's nutritional status.

-

CEP Production in the Roots: Under low-nitrogen conditions, the expression of CEP genes is induced in the roots. These genes encode precursor proteins that are processed to yield mature, 15-amino-acid CEP peptides.[1][2]

-

Xylem-Mediated Root-to-Shoot Transport: The mature CEP peptides are secreted into the xylem and transported to the aerial parts of the plant.[3][4] This ascent through the plant's vascular system is the first leg of their long-distance signaling journey.

-

Perception in the Shoot by CEPRs: In the shoot, specifically in the phloem companion cells, CEP peptides are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs) known as CEP RECEPTORs (CEPRs).[4][5] The primary receptor involved in this long-distance signaling is CEPR1, also known as XYLEM INTERMIXED WITH PHLOEM 1 (XIP1).[6] In legumes like Medicago truncatula, the ortholog is COMPACT ROOT ARCHITECTURE 2 (CRA2).[4][7]

-

Generation of a Shoot-to-Root Signal: The binding of CEP to its receptor in the shoot triggers a downstream signaling cascade that results in the production of shoot-derived mobile signals. These signals are glutaredoxins known as CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4]

-

Phloem-Mediated Shoot-to-Root Transport: CEPD1 and CEPD2 are translocated from the shoot back to the roots via the phloem.[4] This descending signal carries the message of nitrogen demand from the shoot to the entire root system.

-

Upregulation of Nitrate (B79036) Transporters in the Roots: Upon arriving in the roots, CEPDs upregulate the expression of high-affinity nitrate transporters, most notably NRT2.1.[4] This upregulation enhances the capacity of the roots to take up nitrate from the soil, particularly in nitrogen-rich patches.

-

Post-Translational Activation of Nitrate Transporters: Beyond transcriptional regulation, CEP signaling also leads to the post-translational activation of NRT2.1. This is achieved through a CEPD-induced phosphatase (CEPH) that dephosphorylates NRT2.1 at Serine 501, a modification known to inhibit its activity.[4]

This intricate root-shoot-root communication loop allows the plant to systemically respond to localized nitrogen availability, ensuring optimal nutrient acquisition and allocation.

Quantitative Data on CEP Hormone Action

The following tables summarize key quantitative findings from studies on CEP hormone signaling, providing a clear overview of the magnitude of their effects on various physiological and molecular processes.

Table 1: Effect of CEP Peptides on Nutrient Uptake

| Plant Species | Peptide and Concentration | Nutrient | % Increase in Uptake Rate (High-Affinity Range) | Reference |

| Medicago truncatula | MtCEP1D1 (100 nM) | Nitrate | 70% | [1][8] |

| Medicago truncatula | MtCEP1D1 (1 µM) | Nitrate | 140% | [1][8] |

| Arabidopsis thaliana | AtCEP1 (1 µM) | Nitrate | Significant increase (p < 0.01) | [1] |

| Arabidopsis thaliana | AtCEP1 (1 µM) | Phosphate | Significant increase (p < 0.05) | [1] |

| Arabidopsis thaliana | AtCEP1 (1 µM) | Sulfate | Significant increase (p < 0.05) | [1] |

| Medicago truncatula | AtCEP1 (1 µM) | Nitrate | Significant increase (p < 0.05) | [1] |

| Medicago truncatula | MtCEP1D1 (1 µM) | Nitrate | Significant increase (p < 0.001) | [5] |

Table 2: Effect of CEP Peptides on Root System Architecture

| Plant Species | Peptide and Concentration | Parameter | Observation | Reference |

| Arabidopsis thaliana | CEP3 H (1 µM) | Primary Root Growth Rate | Significantly slower than untreated | [9] |

| Arabidopsis thaliana | CEP3, CEP5, CEP9.1 (1 µM) | Emerged Lateral Root Density | Significantly decreased | [10] |

| Medicago truncatula | MtCEP1 domain 1 & 2 (10⁻⁶ M to 10⁻⁷ M) | Lateral Root Formation | Significantly inhibited | [11] |

| Arabidopsis thaliana & Medicago truncatula | CEP application | Lateral Root Gravitropic Set-Point Angle | 7–15° shallower | [4] |

Table 3: Transcriptional Regulation in Response to CEP Signaling

| Plant Species | Treatment | Gene | Fold Change in Expression | Tissue | Reference |

| Medicago truncatula | MtCEP1 overexpression | 89 genes | Significantly upregulated | Roots | [2] |

| Medicago truncatula | MtCEP1 overexpression | 116 genes | Significantly downregulated | Roots | [2] |

| Arabidopsis thaliana | CEP treatment | CEPD1 | Upregulated | Roots | [12] |

| Cassava | MeCEP6 overexpression | NRT2 transporters | Enhanced expression | - | [13] |

| Cassava | MeCEP6 overexpression | Auxin-related genes | Suppressed expression | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate CEP long-distance signaling.

Split-Root Assay

This technique is instrumental in demonstrating the systemic nature of a signal by physically separating the root system into two or more compartments, each of which can be subjected to different treatments.

Objective: To demonstrate that a signal produced in one part of the root system in response to a local stimulus can elicit a response in a distant, untreated part of the root system.

Methodology:

-